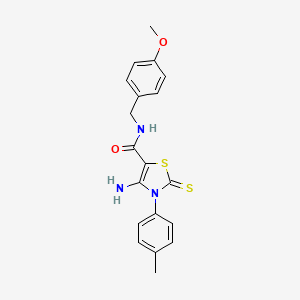

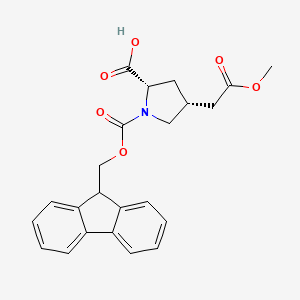

(4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

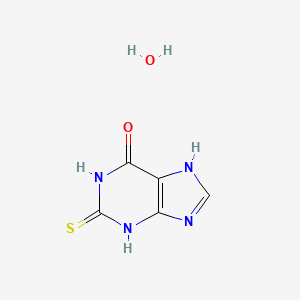

The compound contains several functional groups including an imidazole ring, a phenyl ring, an oxadiazole ring, and a piperidine ring. Imidazole rings are present in many important biological molecules, such as histidine and the related hormone histamine. Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene units and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the imidazole ring might participate in reactions with acids and bases, while the oxadiazole ring might undergo reactions with nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a base, and the presence of aromatic rings might make it relatively stable .科学的研究の応用

Synthesis and Structural Analysis

- Research on related compounds has demonstrated innovative methods for synthesizing compounds with complex structures, including those involving imidazole and oxadiazole moieties. For example, a study detailed the synthesis of a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives via a one-pot, three-component condensation, showcasing the potential for creating compounds with significant optical properties (Volpi et al., 2017).

Optical Properties

- The optical properties of related compounds have been a focus, with findings revealing that variations in the chemical structure can significantly influence absorption and fluorescence spectra. This indicates the potential for using such compounds in the development of low-cost luminescent materials (Volpi et al., 2017).

Antiproliferative Activity

- Some derivatives have been evaluated for their antiproliferative activity, underscoring the potential biomedical applications of these compounds. This includes structural characterization and assessment of their biological activity, providing a foundation for future drug development efforts (Prasad et al., 2018).

Advanced Material Applications

- Investigations into the structural and optical properties of related compounds contribute to the development of advanced materials. For instance, the study of fluorophores with imidazole rings suggests applications in creating materials with specific fluorescence characteristics, useful in various technological and scientific fields (Danko et al., 2012).

作用機序

Target of Action

Compounds with similar structures, such as benzimidazole, indole, and benzophenone moieties, have been found to be effective against various strains of microorganisms . These compounds are often used in the development of new antibacterial agents .

Mode of Action

It is known that similar compounds interact with key functional proteins in bacterial cell division . For instance, FtsZ has been recognized as a potential target for the growth of novel antibacterial agents .

Biochemical Pathways

It is known that similar compounds can interfere with the normal functioning of bacterial cells, leading to their death .

Pharmacokinetics

The pharmacokinetics of similar compounds are often studied to understand their bioavailability and efficacy .

Result of Action

Similar compounds have been found to exhibit antimicrobial activity, suggesting that they may inhibit the growth of bacteria and other microorganisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known, though, that factors such as temperature, pH, and the presence of other substances can influence the activity of similar compounds .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

(4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain phosphodiesterases (PDEs), which are enzymes that regulate the levels of cyclic nucleotides such as cAMP and cGMP . By inhibiting PDEs, the compound can modulate intracellular signaling pathways, potentially leading to therapeutic effects in conditions like inflammation and cardiovascular diseases. Additionally, the imidazole ring in the compound can interact with heme-containing enzymes, affecting their catalytic activity.

Cellular Effects

The effects of This compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to influence the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . It can also affect the expression of genes involved in inflammatory responses, thereby modulating the immune response. Furthermore, the compound’s interaction with cellular receptors and enzymes can lead to changes in metabolic processes, such as glucose uptake and lipid metabolism.

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It binds to the active sites of PDEs, inhibiting their activity and increasing the levels of cyclic nucleotides . This binding is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site. Additionally, the compound can interact with other biomolecules, such as G-protein coupled receptors (GPCRs), leading to downstream signaling effects. These interactions can result in the activation or inhibition of various signaling pathways, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites. Long-term exposure to the compound in vitro has been associated with sustained modulation of signaling pathways and gene expression, indicating its potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and cardioprotective actions . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications. Animal studies have also demonstrated that the compound’s efficacy and safety profile are dose-dependent, necessitating careful consideration of dosage in clinical settings.

特性

IUPAC Name |

[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN5O2/c25-21-7-5-18(6-8-21)22-27-28-23(32-22)19-9-12-30(13-10-19)24(31)20-3-1-17(2-4-20)15-29-14-11-26-16-29/h1-8,11,14,16,19H,9-10,12-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDCCPOKWXZFHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(Cyanomethyl)-2-[[2,3-dihydro-1H-inden-5-yl(thiophen-2-yl)methyl]amino]acetamide](/img/structure/B2982225.png)

![6-(5-Morpholin-4-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2982226.png)

![6-(2-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2982233.png)

![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2982239.png)

![(E)-8-(2-aminophenyl)-3-(but-2-en-1-yl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982240.png)

![2-[(2-furylmethyl)amino]-N-phenylacetamide hydrochloride](/img/structure/B2982245.png)